molecular formula C19H13NO3S B5721519 8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No. B5721519
M. Wt: 335.4 g/mol
InChI Key: PPMRBNUTESYHOR-UHFFFAOYSA-N
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Description

8-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a chemical compound belonging to the chromen-2-one family, often studied for its potential biological activities and chemical properties.

Synthesis Analysis

The compound is synthesized from 2-Hydroxy-3-methoxybenzaldehyde and Ethyl acetoacetate through a solvent-free reaction using Piperidine as a catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate undergoes α-bromination followed by cyclization with Thiourea to produce the main scaffold. The structure is confirmed by NMR, FT-IR, and Mass spectral/LCMS analysis (Shah et al., 2016).

Molecular Structure Analysis

The molecular structure and vibrational spectra of similar compounds have been determined using DFT calculations, which include geometry optimization and assignment of fundamental vibrations based on potential energy distribution (PED). The study provides insights into bond lengths, angles, and the overall geometry of the molecule (Viji et al., 2020).

Chemical Reactions and Properties

The compound and its derivatives exhibit antimicrobial, antifungal, and antimalarial activities, showcasing its chemical reactivity and potential biological properties. The structure-activity relationship can be further explored through various chemical modifications and screening processes (Shah et al., 2016).

properties

IUPAC Name

8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c1-22-16-9-5-8-13-10-14(19(21)23-17(13)16)15-11-24-18(20-15)12-6-3-2-4-7-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMRBNUTESYHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

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